2-Diethoxyphosphoryl-2-methylpyrrolidine 2-Diethoxyphosphoryl-2-methylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 157230-68-7
VCID: VC20759544
InChI: InChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3
SMILES: CCOP(=O)(C1(CCCN1)C)OCC
Molecular Formula: C9H20NO3P
Molecular Weight: 221.23 g/mol

2-Diethoxyphosphoryl-2-methylpyrrolidine

CAS No.: 157230-68-7

Cat. No.: VC20759544

Molecular Formula: C9H20NO3P

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

2-Diethoxyphosphoryl-2-methylpyrrolidine - 157230-68-7

CAS No. 157230-68-7
Molecular Formula C9H20NO3P
Molecular Weight 221.23 g/mol
IUPAC Name 2-diethoxyphosphoryl-2-methylpyrrolidine
Standard InChI InChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3
Standard InChI Key UJLWZCRCTUPTKJ-UHFFFAOYSA-N
SMILES CCOP(=O)(C1(CCCN1)C)OCC
Canonical SMILES CCOP(=O)(C1(CCCN1)C)OCC

Chemical Structure and Properties

Structural Analysis

Based on established nomenclature principles and the structural features of related compounds, 2-Diethoxyphosphoryl-2-methylpyrrolidine incorporates a pyrrolidine ring similar to that described in the literature , with both a methyl group and a diethoxyphosphoryl group positioned at carbon-2 of the ring. This creates a quaternary carbon center at this position, contributing to the molecule's three-dimensional structure and potential stereochemical properties.

The presence of the phosphonate group distinguishes this compound from simpler pyrrolidine derivatives like 2-methylpyrrolidine, while the methyl group differentiates it from unmethylated phosphorylated pyrrolidines described in recent synthetic studies . Unlike 2,2-diethoxy-1-methyl-pyrrolidine , which contains diethoxy substituents directly attached to the ring, this compound features a phosphorus-containing functional group with ethoxy groups attached to the phosphorus atom.

Physical and Chemical Properties

The physical and chemical properties of 2-Diethoxyphosphoryl-2-methylpyrrolidine can be reasonably predicted based on structurally related compounds described in the literature. Table 1 summarizes these predicted properties:

Table 1: Predicted Physical and Chemical Properties of 2-Diethoxyphosphoryl-2-methylpyrrolidine

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₉H₂₀NO₃PStructural analysis
Molecular Weight~221.24 g/molCalculated from formula
Physical State at STPLiquid or low-melting solidBased on related phosphonates
Solubility ProfileSoluble in organic solvents (CHCl₃, CH₂Cl₂, THF); limited water solubilityBased on similar organophosphorus compounds
Boiling Point>200°C (at 760 mmHg)Extrapolated from 2,2-diethoxy-1-methyl-pyrrolidine (196.6°C)
logP (predicted)~1.2-1.8Estimated from related structures
pKa~5-7 (phosphonate), ~10-11 (amine)Based on typical values for phosphonates and pyrrolidines

The chemical behavior of 2-Diethoxyphosphoryl-2-methylpyrrolidine would be influenced by both the basic nitrogen of the pyrrolidine ring and the phosphonate functionality. The nitrogen would confer nucleophilic properties and basic character, while the phosphonate group would contribute electrophilic properties at the phosphorus center and potential for coordination with metal ions.

Synthesis Methods

Cycloaddition-Based Approach

Drawing from the synthesis of functionalized (pyrrolidin-2-yl)phosphonates described by researchers, one potential route could involve diastereospecific 1,3-dipolar cycloaddition to form an isoxazolidine intermediate, followed by N-O bond cleavage via hydrogenation and intramolecular cyclization to form the pyrrolidine ring . The methyl group could be introduced at the appropriate synthetic stage to obtain the target compound.

Research has demonstrated that "short and efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonate" are achievable through cycloaddition chemistry, potentially providing a foundation for synthesizing the target compound . The stereochemistry of the cycloaddition products can be controlled and subsequently maintained during the transformations leading to the pyrrolidine ring formation.

Ring Transformation Approach

Another approach might build on the transformations described in research focusing on pyrrolidine ring transformations in proline derivatives . This method could involve starting with an appropriately protected prolinol derivative, introducing the phosphonate group through nucleophilic substitution, and adding the methyl group through alkylation chemistry.

Recent research has shown that various protecting groups (N-Cbz, N-Boc, N-Bn) can influence the outcome of reactions involving pyrrolidine rings, which would be an important consideration in designing a synthetic route .

Key Reaction Mechanisms and Considerations

Several key reactions and considerations would be relevant to the synthesis:

Table 2: Key Synthetic Considerations for 2-Diethoxyphosphoryl-2-methylpyrrolidine

Synthetic AspectConsiderationRelevant Information from Literature
StereochemistryControl of configuration at the quaternary center"Stereochemistry... established based on conformational analyses using vicinal H–H, H–P, and C–P couplings"
N-ProtectionProtection of pyrrolidine nitrogen during synthesis"N-Cbz, N-Boc, N-Bn" protecting groups mentioned in reactions of similar structures
Phosphonate IntroductionMethods for introducing the phosphonate groupApproaches described for related compounds include cycloaddition strategies
PurificationSeparation of potential diastereomersChromatographic methods would likely be required

The development of a stereoselective synthetic route would be particularly important given the stereogenic center at the 2-position of the pyrrolidine ring. The quaternary nature of this carbon would present additional synthetic challenges compared to the synthesis of 2-substituted pyrrolidines without geminal substitution.

Applications and Research Significance

Medicinal Chemistry Applications

The compound's structure suggests potential pharmaceutical applications:

  • Enzyme Inhibition: Phosphonates often act as transition-state analogs for enzymes that process phosphate groups. The pyrrolidine ring could provide additional binding interactions with enzyme active sites.

  • Central Nervous System Activity: Pyrrolidine-containing compounds frequently show CNS activity. The 2-methylpyrrolidine structure shares features with compounds like 2-methylpyrrolidine (HMDB0341433), which is noted as a potential secondary metabolite that "may serve a role as defense or signalling molecules" .

  • Building Block for Drug Synthesis: The compound could serve as an advanced intermediate in the synthesis of more complex pharmaceutical compounds, especially those requiring controlled stereochemistry.

Synthetic Applications

In synthetic chemistry, the compound might find application as:

  • Chiral Catalyst or Ligand: If prepared in enantiomerically pure form, it could potentially serve as a ligand in asymmetric catalysis, similar to other pyrrolidine-based systems.

  • Phosphorylating Agent: The phosphonate group could be used for the introduction of phosphorus-containing functionality into other molecules.

Research Context

Research on functionalized pyrrolidine phosphonates highlights ongoing interest in these compounds for their diverse applications. The development of "short and efficient syntheses" of related compounds suggests research efforts to make these types of structures more accessible for further study . The combination of pyrrolidine and phosphonate functionalities in a single molecule represents an area of continuing interest in organic and medicinal chemistry.

Spectroscopic Characteristics

Table 3: Predicted Spectroscopic Characteristics of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Spectroscopic MethodPredicted Key FeaturesBasis
³¹P NMRSignal in the range of δ 20-30 ppmTypical for phosphonate esters
¹H NMR- CH₃ singlet (δ ~1.0-1.5 ppm)
- Ethoxy CH₃ triplet (δ ~1.2-1.4 ppm)
- Ethoxy CH₂ multiplet (δ ~4.0-4.2 ppm)
- Pyrrolidine ring protons (δ ~1.5-3.5 ppm)
Based on typical chemical shifts for these structural features
¹³C NMR- Quaternary C at C-2 (δ ~60-70 ppm) with C-P coupling
- Methyl carbon (δ ~15-20 ppm)
- Ethoxy carbons (δ ~16 and ~63 ppm)
- Pyrrolidine ring carbons (δ ~25-60 ppm)
Based on typical chemical shifts with consideration of phosphorus coupling
IR- P=O stretch (~1250 cm⁻¹)
- P-O-C stretches (~1000-1050 cm⁻¹)
- C-H stretches (2850-2950 cm⁻¹)
Characteristic absorptions for phosphonate esters
Mass Spectrometry- Molecular ion at m/z 221
- Fragment ions from loss of ethoxy groups
Based on fragmentation patterns typical for phosphonates

Research on related compounds mentions the use of "vicinal H–H, H–P, and C–P couplings" for conformational analysis of pyrrolidine phosphonates, suggesting these would be important spectral features for the target compound as well . The quaternary carbon at position 2 would show characteristic coupling to phosphorus, providing valuable structural confirmation.

Structural Confirmation Methods

Structural confirmation of 2-Diethoxyphosphoryl-2-methylpyrrolidine would likely require a combination of spectroscopic techniques:

  • 2D NMR Techniques: COSY, HSQC, and HMBC would be valuable for assigning the carbon and proton signals and confirming the connectivity of the molecule.

  • NOESY Analysis: As mentioned in studies of related compounds, NOESY correlation signals would be useful for establishing the relative stereochemistry at the quaternary carbon .

  • X-ray Crystallography: If the compound can be obtained in crystalline form, this technique would provide definitive structural confirmation, including absolute stereochemistry.

  • High-Resolution Mass Spectrometry: This would confirm the molecular formula and provide fragment information consistent with the proposed structure.

Biological and Pharmacological Considerations

Structure-Activity Relationship Considerations

Several structural features of 2-Diethoxyphosphoryl-2-methylpyrrolidine suggest potential biological relevance:

  • Pyrrolidine Ring: This heterocyclic structure is found in numerous bioactive compounds, including natural products and pharmaceuticals. The 2-methylpyrrolidine core is specifically noted as potentially serving "a role as defense or signalling molecules" .

  • Phosphonate Group: Phosphonates can act as phosphate mimics in biological systems, potentially interfering with phosphate-dependent enzymes and signaling pathways.

  • Stereochemistry: The stereochemical configuration at the quaternary carbon center would likely significantly impact any biological activity, as biological receptors and enzymes typically exhibit high stereoselectivity.

Target ClassRelevanceStructural Basis
PhosphatasesPotential inhibitionPhosphonate group as phosphate mimic
ProteasesPotential inhibitionPyrrolidine ring resemblance to proline
CNS ReceptorsPotential modulationSimilarity to known pyrrolidine-based CNS agents
Metabolic EnzymesPotential interactionPhosphonate group as substrate mimic

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator